molecular formula C20H29FN12O9P2S2 B10828420 IACS-8803 diammonium

IACS-8803 diammonium

Cat. No.: B10828420
M. Wt: 726.6 g/mol
InChI Key: RSRKBQPIHRYUNK-UGVGDZPHSA-N
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Description

This compound is a diammonium salt featuring a highly complex bicyclic/phosphorothioate backbone with two 6-aminopurin-9-yl (adenine) moieties and a fluorine substituent. Its structure includes sulfur (in sulfido and sulfanylidene groups) and phosphorus (in λ⁵-phosphorus oxidation states) atoms, forming a unique heterocyclic framework. The presence of fluorine at position 9 suggests enhanced metabolic stability, a common strategy in nucleotide analog design for therapeutic or biochemical applications . The diammonium counterion ([NH₄]₂⁺) balances the charge of the anionic tricyclic core, which integrates phosphate-like linkages modified with sulfur and oxygen .

Properties

Molecular Formula

C20H29FN12O9P2S2

Molecular Weight

726.6 g/mol

IUPAC Name

diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol

InChI

InChI=1S/C20H23FN10O9P2S2.2H3N/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);2*1H3/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

RSRKBQPIHRYUNK-UGVGDZPHSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACS-8803 (diammonium) involves multiple steps, starting from the preparation of intermediates. One of the key intermediates is (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. This intermediate is prepared by reacting the starting material with ammonia in methanol at 110°C for 16 hours . The subsequent steps involve protection and deprotection reactions, as well as coupling reactions to form the final product .

Industrial Production Methods

Industrial production of IACS-8803 (diammonium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

IACS-8803 (diammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can lead to the formation of amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Chemical Biology Applications

Diazanium compounds have emerged as versatile tools in chemical biology due to their unique reactivity profiles. They are utilized for:

  • Labeling and Detection : Diazo groups can label nucleic acids on microarrays without disrupting base pairing. This property allows for the development of sensitive detection methods for biomolecules .
  • Protein Modification : Stabilized diazo compounds are employed in protein chemistry for selective modifications. They can facilitate reactions that introduce functional groups into proteins, enhancing our understanding of protein structure and function .
  • Chemical Probes : These compounds serve as chemical probes to study biological systems. Their ability to undergo predictable reactions makes them suitable for investigating complex biochemical pathways .

Synthetic Organic Chemistry

In synthetic organic chemistry, diazanium compounds are valued for their ability to generate various organic derivatives through:

  • Synthesis of Aryl Derivatives : Diazonium salts are crucial intermediates in synthesizing aryl derivatives, enabling the introduction of halogens and other substituents onto aromatic rings .
  • Functionalization Reactions : Recent advancements have shown that diazo compounds can participate in difunctionalization reactions under electrochemical conditions. This includes coupling with various nucleophiles to produce valuable organic products .

Catalysis

The application of diazanium compounds in catalysis has gained attention due to their ability to enhance reaction efficiency:

  • Catalyst Design : Grafting diazonium salts onto surfaces has been explored for developing new catalytic materials. These catalysts exhibit improved stability and efficiency in oxidative reactions .
  • Electrochemical Catalysis : Research indicates that diazo compounds can act as effective catalysts in electrochemical processes, demonstrating their potential in sustainable chemical transformations .

Case Studies and Research Findings

Several studies highlight the diverse applications of diazanium compounds:

  • Protein Chemistry : A study demonstrated the use of stabilized diazo reagents for selective modification of carboxyl groups in proteins, showcasing their utility in classical enzymology .
  • Synthetic Methodologies : Research has illustrated the successful use of diazo compounds in the synthesis of complex natural products through innovative synthetic pathways involving difunctionalization reactions .
  • Polymer Science : Diazo compounds have been explored for their roles in polymerization processes, contributing to advancements in material science and polymer chemistry .

Mechanism of Action

IACS-8803 (diammonium) exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces the production of interferon beta (IFN-β) and other cytokines, leading to the activation of cytotoxic T-cells and an enhanced immune response against tumors . The molecular targets involved include the STING protein and downstream signaling molecules such as TBK1 and IRF3.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ammonium Salts with Complex Anions

Compound Name Chemical Formula/Structure Key Features Applications/Findings
Target Compound Diazanium; tricyclic diphosphate-sulfur backbone with adenine and fluorine - Fluorine substitution enhances stability
- Sulfur-modified phosphate groups
- Bicyclic core with purines
Likely biochemical probe or nucleotide analog (e.g., reverse transcriptase inhibition)
Ammonium Beryllium Fluoride (NH₄)₂BeF₄ - Simple inorganic salt
- Tetrafluoroberyllate anion
Used in ceramics and nuclear reactors; highly toxic
Ammonium Chromate (NH₄)₂CrO₄ - Hexavalent chromium anion
- High redox activity
Corrosion inhibitor; environmental toxicity due to Cr(VI)
Diammonium Phosphate (NH₄)₂HPO₄ - Phosphate anion
- High nitrogen/phosphorus content
Fertilizer; pH buffering in biochemical assays
Ammonium Hexachlorostannate (NH₄)₂SnCl₆ - Hexachlorostannate(IV) anion
- Heavy metal coordination
Catalyst in organic synthesis; limited solubility in water

Functional Analogues: Nucleotide Derivatives

Compound Name Key Structural Features Comparison to Target Compound
Coenzyme A Derivatives Purine-linked CoA with ammonium salts - Similar purine moieties
- Lacks sulfur-phosphorus backbone and fluorine substitution
Adenosine Triphosphate (ATP) Triphosphate backbone with adenine - Natural phosphate groups
- No sulfur modifications or bicyclic framework
Fluorinated Nucleotides Fluorine at sugar or base positions (e.g., fludarabine) - Fluorine enhances stability- Simpler phosphate structure without sulfur

Biological Activity

The compound diazanium; (1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol is a complex diazonium derivative with potential biological activity. This article aims to summarize the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The structure of diazanium is characterized by multiple functional groups including purine derivatives and sulfur-containing moieties. The presence of these groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Antitumor Activity

Preliminary studies have indicated that diazanium compounds exhibit significant antitumor activity . For instance, research on related diazonium compounds has demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Antibacterial Activity

Case Studies and Research Findings

  • Antitumor Effects :
    • A study reported that diazonium derivatives led to a significant reduction in tumor size in animal models when administered at specific dosages .
    • Another investigation highlighted the ability of these compounds to induce cell cycle arrest in cancer cells, suggesting a potential for therapeutic application in oncology.
  • Antibacterial Effects :
    • Research indicated that certain diazonium salts exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, indicating high potency .
  • Mechanistic Insights :
    • Studies utilizing isolated cardiac tissues showed that diazonium compounds could influence heart rate and contractility through ionotropic and chronotropic effects. These effects were mediated by interactions with sulfhydryl groups within cardiac tissues .

Data Tables

Activity Type Effectiveness Mechanism
AntitumorSignificant inhibitionInduction of apoptosis
AntibacterialBroad-spectrum activityModification of cell wall components
Cardiac modulationPositive ino-/chronotropic effectsInteraction with sulfhydryl groups

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this complex diazanium compound with high stereochemical purity?

  • Methodological Answer : Multi-step synthesis protocols, such as flow chemistry (e.g., Omura-Sharma-Swern oxidation), can enhance stereochemical control. Design of Experiments (DoE) frameworks, including full factorial designs, help optimize reaction parameters like temperature, solvent ratios, and catalyst loading to maximize yield and purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use advanced spectroscopic techniques:

  • NMR Spectroscopy : Analyze δ values for fluorinated and sulfanylidene groups to confirm stereochemistry (e.g., δ ~7.34–7.17 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve the tricyclic core and confirm substituent positioning .
  • Mass Spectrometry : Validate molecular weight (e.g., via HRMS) and detect impurities .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varied pH (3–9), temperature (4°C–40°C), and humidity (20–80% RH). Monitor degradation via HPLC and track sulfanylidene group oxidation using UV-Vis spectroscopy. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can machine learning (ML) and high-throughput experimentation accelerate the optimization of reaction conditions?

  • Methodological Answer : Integrate ML models trained on existing reaction datasets (e.g., Bayesian optimization) with high-throughput robotic platforms. Screen >100 conditions/day, focusing on phosphonate coupling efficiency and fluorination selectivity. Validate predictions via iterative feedback loops .

Q. What strategies resolve contradictory data between computational predictions and experimental yields in synthesis?

  • Methodological Answer : Reconcile discrepancies by:

  • Sensitivity Analysis : Identify parameters (e.g., solvent polarity, ligand steric effects) disproportionately affecting yield .
  • Error Propagation Modeling : Quantify uncertainties in DFT-calculated activation energies .
  • Experimental Replicates : Perform triplicate runs under borderline conditions (e.g., 70–90°C) to assess reproducibility .

Q. What mechanistic insights can be gained from studying fluorinated and sulfanylidene groups’ electronic effects?

  • Methodological Answer :

  • DFT Calculations : Map frontier molecular orbitals to quantify electron-withdrawing effects of –F and –S=O groups on the phosphatricyclo core .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to probe rate-determining steps (e.g., nucleophilic substitution at phosphorus) .

Q. How do solvent polarity and coordination effects influence solubility and catalytic reactivity?

  • Methodological Answer : Screen solvents (e.g., DMSO, THF, ionic liquids) using Hansen solubility parameters. Correlate polarity with:

  • Solubility : Measure via nephelometry.
  • Catalytic Activity : Track turnover frequency (TOF) in cross-coupling reactions. Polar aprotic solvents enhance phosphonate reactivity but may destabilize the diazanium ion .

Q. What in silico approaches predict environmental impact and biodegradation pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with soil enzymes (e.g., hydrolases) to predict biodegradation half-lives .
  • Quantitative Structure-Activity Relationship (QSAR) : Estimate aquatic toxicity (e.g., LC50 for Daphnia magna) using logP and topological polar surface area (TPSA) .

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